
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane is an organosilicon compound characterized by the presence of a disilane core with a chlorine atom and a 4-methylphenyl group attached
準備方法
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane typically involves the reaction of tetramethyldisilane with a chlorinating agent in the presence of a catalyst. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
化学反応の分析
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form corresponding disilane derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form silanol or siloxane derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce silane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, providing unique properties such as hydrophobicity and thermal stability.
作用機序
The mechanism of action of 1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the silicon atom.
類似化合物との比較
1-Chloro-1,1,2,2-tetramethyl-2-(4-methylphenyl)disilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound has two chlorine atoms and lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-1,1,2,2-tetramethyl-2-phenyl-disilane: Similar to the target compound but without the methyl group on the phenyl ring, affecting its reactivity and steric properties.
特性
CAS番号 |
61211-97-0 |
|---|---|
分子式 |
C11H19ClSi2 |
分子量 |
242.89 g/mol |
IUPAC名 |
chloro-[dimethyl-(4-methylphenyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)13(2,3)14(4,5)12/h6-9H,1-5H3 |
InChIキー |
YKEJEAJRELHNSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
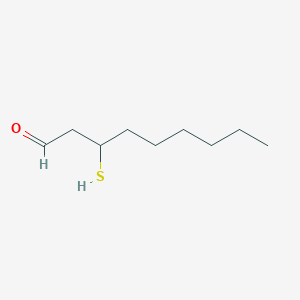
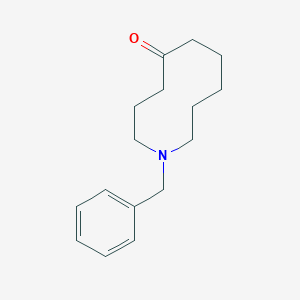


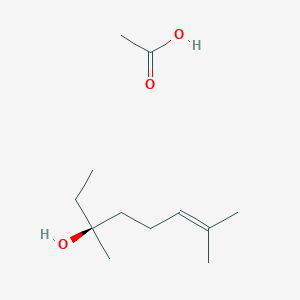
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)

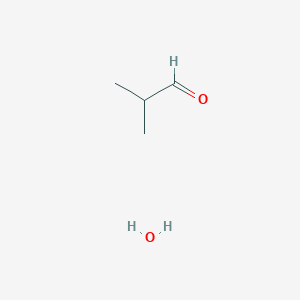

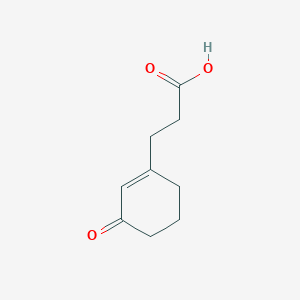
methyl}oxophosphanium](/img/structure/B14586250.png)


